molecular formula C11H11N3O B065439 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole CAS No. 171815-58-0

1-(1-Ethoxy-2-propynyl)-1H-benzotriazole

Cat. No. B065439
M. Wt: 201.22 g/mol
InChI Key: AWZFBWSBIRBMNW-UHFFFAOYSA-N
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Description

1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is a compound related to the chemical class of benzotriazoles. These compounds are known for their applications in various fields including organic synthesis and material science due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole derivatives involves reactions such as ethylation and Michael addition. Benzotriazole derivatives react with ethyl acetoacetate and diethyl ethoxymethylenemalonate to produce N-ethyl derivatives and isomeric esters respectively, showing the versatility of benzotriazole in synthetic chemistry (Sanna et al., 1997).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives has been studied through spectroscopic techniques and crystallography. For example, novel compounds have been synthesized and characterized by UV–vis, IR, NMR spectroscopy, and X-ray crystallography, providing valuable insights into their molecular configurations (Ünver et al., 2009).

Chemical Reactions and Properties

Benzotriazole compounds undergo various chemical reactions, including reactions with aldehydes, ketones, alkyl halides, and esters, leading to a wide range of products such as alpha-alkylated products, beta-substituted esters, and gamma-lactones (Katritzky et al., 1997). These reactions highlight the chemical versatility and reactivity of the benzotriazole moiety.

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as bond orders, charge densities, and crystal structures, have been explored to understand their stability, reactivity, and interactions with other molecules. Computational methods and crystallographic analysis provide insights into the properties of compounds like 1-methoxy-1,2,3-benzotriazole (Serve et al., 1976).

Chemical Properties Analysis

Benzotriazole derivatives exhibit a range of chemical properties, including their behavior in reactions such as deprotonation, metallation, and cross-coupling reactions. These properties are crucial for their applications in organic synthesis and material science. The reaction mechanisms and chemical behavior of benzotriazoles, such as 1H-benzotriazole, have been characterized using techniques like compound-specific isotope analysis (Wu et al., 2021).

Scientific Research Applications

Environmental Presence and Human Exposure

  • Benzotriazole (BTR) and benzothiazole (BTH) derivatives, known for their use as corrosion inhibitors and in various industrial products, have been detected in human urine across several countries, suggesting widespread environmental exposure. The study provides insight into the potential human exposure and biotransformation pathways of these compounds (Asimakopoulos et al., 2013).

Degradation and Environmental Fate

  • The degradation of 1H-benzotriazole through ultraviolet activating persulfate has been studied, offering insights into the environmental fate and potential removal strategies for benzotriazole derivatives from wastewater. This research suggests avenues for mitigating the environmental impact of such compounds (Ye et al., 2018).

Biotransformation and Water Treatment

  • A study on the biotransformation of benzotriazoles in activated sludge highlighted the pathways and persistence of these compounds in conventional wastewater treatment, underscoring the challenges and importance of understanding their environmental transformations (Huntscha et al., 2014).

Synthetic Applications

  • The synthesis of various benzotriazole derivatives demonstrates the versatility of these compounds in organic synthesis, highlighting their utility as intermediates in producing a range of chemically and biologically active molecules. Such studies indicate the broad potential applications of benzotriazole derivatives in medicinal chemistry and material science (Katritzky et al., 1996).

Safety And Hazards

“1-(1-Ethoxy-2-propynyl)-1H-benzotriazole” is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

properties

IUPAC Name

1-(1-ethoxyprop-2-ynyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h1,5-8,11H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZFBWSBIRBMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#C)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395617
Record name 1-(1-ETHOXY-2-PROPYNYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethoxy-2-propynyl)-1H-benzotriazole

CAS RN

171815-58-0
Record name 1-(1-ETHOXY-2-PROPYNYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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